Zirconium dioxide

Description

Historical Perspectives in Zirconium Dioxide Research and Development

The history of this compound begins in the late 18th century. In 1789, German chemist Martin Heinrich Klaproth was analyzing the mineral zircon when he identified a new "earth," which he named Zirkonerde (zircon earth). asianmetal.comwikipedia.orgcabidigitallibrary.org This substance was this compound (ZrO2). wikipedia.orgsefunm.com Klaproth successfully extracted the oxide but was unable to isolate the pure metallic element. asianmetal.com It wasn't until 1824 that Swedish chemist Jöns Jakob Berzelius first isolated impure metallic zirconium. nih.govnih.govrsc.org

For over a century, zirconia was largely considered a scientific curiosity, finding limited use in applications like heavy-duty bricks and high-refractive-index glass. ddslab.com A significant turning point in zirconia research occurred with the understanding of its polymorphic nature—its ability to exist in different crystal structures at various temperatures. sefunm.com Pure zirconia exists in three phases: monoclinic (stable up to 1170°C), tetragonal (stable between 1170°C and 2370°C), and cubic (stable above 2370°C). nih.gov The transition between these phases, particularly the disruptive monoclinic-to-tetragonal transformation upon cooling, initially limited its use as a high-performance ceramic. taylorandfrancis.com

The breakthrough came in the 1930s when researchers discovered that adding other oxides, such as yttria (Y2O3), calcia (CaO), and magnesia (MgO), could stabilize the high-temperature tetragonal or cubic phases at room temperature. ddslab.combcprecision.com This process, known as stabilization, was critical. In 1972, Garvie and Nicholson's work on alloying zirconia with these oxides led to the development of ceramics with exceptional crack resistance, a property that would define its future applications. ddslab.com The first scientific study highlighting the biomedical properties of zirconia was published by Helmer and Driskell in 1969, opening the door to its use in medicine. cabidigitallibrary.orgddslab.com

Significance of this compound in Contemporary Materials Science and Engineering

This compound is a cornerstone of modern materials science due to a unique combination of properties not typically found in a single material. Its significance stems primarily from its high strength, exceptional fracture toughness, and, in its stabilized forms, high ionic conductivity.

The most notable property is transformation toughening . This phenomenon occurs in partially stabilized zirconia (PSZ), most commonly yttria-stabilized tetragonal zirconia polycrystal (Y-TZP). When a crack attempts to propagate through the material, the stress at the crack's tip induces a localized phase transformation from the metastable tetragonal phase to the more stable monoclinic phase. ijmrhs.comcas.cz This transformation is accompanied by a volume increase of about 4%, which creates compressive stresses that effectively clamp down on the crack, halting its growth. ijmrhs.com This mechanism gives zirconia-based ceramics a fracture toughness (typically 6–10 MPa√m) significantly higher than other ceramics like alumina (B75360) or lithium disilicate. cabidigitallibrary.orgnih.gov

Furthermore, zirconia exhibits high flexural strength, often ranging from 900 to 1200 MPa, and high compressive strength around 2000 MPa. cabidigitallibrary.orgnih.gov Its chemical inertness and corrosion resistance in both acidic and basic environments further enhance its utility. cabidigitallibrary.org

Beyond its mechanical prowess, fully stabilized zirconia, particularly yttria-stabilized zirconia (YSZ), is an excellent solid electrolyte. At high temperatures, vacancies in the crystal lattice allow oxygen ions to move freely, making it a superb ionic conductor. This property is fundamental to its use in applications such as solid oxide fuel cells (SOFCs) and oxygen sensors. bcprecision.comresearchgate.net The material's high refractive index also makes it suitable for optical applications and as a diamond simulant (cubic zirconia). rsc.orgresearchgate.net

Evolution of this compound Applications: From Fundamental Studies to Advanced Materials

The application of this compound has evolved dramatically from its early, limited uses. Initially, its high melting point made it a candidate for refractory materials, such as linings for high-temperature furnaces and crucibles for melting metals. taylorandfrancis.combcprecision.com In the late 19th century, it was used commercially in incandescent gas mantles. bcprecision.com

The development of stabilized zirconia in the mid-20th century unlocked its potential as a high-performance structural ceramic. bcprecision.com By the 1960s, yttria-stabilized zirconia was being produced with exceptional fracture toughness, making it ideal for components subjected to high wear and stress. bcprecision.com This led to its adoption in demanding industrial applications, including cutting tools, wire-drawing dies, and components for valves and pumps. researchgate.net Its resistance to thermal shock and wear also made it a key material for parts in jet engines. bcprecision.com

The first medical application of zirconia was proposed in 1969 for hip head replacements, offering an alternative to metal alloys and alumina. nih.govddslab.com Its combination of biocompatibility, strength, and wear resistance made it highly suitable for orthopedic implants. ddslab.com

The late 1990s and early 2000s saw a revolution in dentistry with the introduction of zirconia, facilitated by advancements in CAD/CAM (computer-aided design and computer-aided manufacturing) technology. nih.govcas.cz Its superior mechanical properties and aesthetic potential made it an ideal metal-free alternative for dental crowns, bridges, and implant abutments. cabidigitallibrary.orgcas.cz

In the energy sector, the ionic conductivity of YSZ has been harnessed for solid oxide fuel cells and oxygen sensors, which are critical for controlling combustion in automotive engines and industrial furnaces. bcprecision.comresearchgate.net More recently, research has explored its use in thermal barrier coatings for gas turbines and as an inert matrix for nuclear fuel. researchgate.net

Properties of this compound Crystalline Phases

Compound Information

Structure

2D Structure

Properties

IUPAC Name |

dioxozirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMNRKCIXSYSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

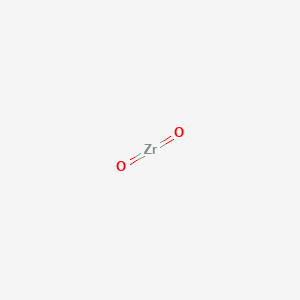

O=[Zr]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZrO2, O2Zr | |

| Record name | Zirconium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | zirconium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315847 | |

| Record name | Baddeleyite (ZrO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12036-23-6, 1314-23-4 | |

| Record name | Baddeleyite (ZrO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baddeleyite (ZrO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zirconium dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Baddeleyite (ZrO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Baddeleyite (ZrO2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies for Zirconium Dioxide Materials

Solution-Based Chemical Synthesis Approaches for Zirconium Dioxide Nanostructures

Solution-based chemical synthesis methods are pivotal in the fabrication of this compound (ZrO₂) nanostructures, offering precise control over particle size, morphology, and crystalline phase. These techniques involve the chemical transformation of molecular precursors in a liquid medium to form solid nanoparticles.

Sol-Gel Synthesis of this compound (ZrO₂) Nanoparticles

The sol-gel process is a versatile and widely utilized method for synthesizing high-purity ZrO₂ nanoparticles. d-nb.info It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. researchgate.net The process typically begins with the hydrolysis and condensation of zirconium precursors, such as zirconium alkoxides (e.g., zirconium propoxide) or inorganic salts like zirconium oxychloride and zirconium nitrate (B79036). researchgate.netgoogle.com

In a typical synthesis, a zirconium precursor is dissolved in a suitable solvent, often an alcohol. researchgate.net The hydrolysis reaction is initiated by the addition of water, sometimes with an acid or base catalyst to control the reaction rate. This leads to the formation of hydroxylated zirconium species. Subsequent condensation reactions between these species result in the formation of Zr-O-Zr bridges, creating a three-dimensional network characteristic of a gel. researchgate.net The properties of the resulting nanoparticles, including their crystallinity and particle size, are influenced by several factors such as the type of precursor, the solvent, the pH of the solution, and the calcination temperature. researchgate.net For instance, using zirconium propoxide with ammonia (B1221849) solution and nitric acid allows for the study of their effects on crystallinity and particle size. researchgate.net

The gel is then dried to remove the solvent, and a final calcination step at elevated temperatures is often employed to crystallize the amorphous zirconia into its desired polymorphic form (monoclinic, tetragonal, or cubic) and to remove any residual organic matter. d-nb.infoekb.eg For example, ZrO₂ nanoparticles have been synthesized using zirconium oxychloride, ethylene (B1197577) glycol, and tartaric acid via the Pechini method, a modified sol-gel technique, followed by calcination at 500°C. ekb.eg Research has shown that sol-gel synthesis can produce spherical nanoparticles and can stabilize the tetragonal phase at higher temperatures compared to other methods. acs.org The ability to control the process parameters allows for the tailoring of the final material's properties, making the sol-gel method advantageous for creating nanomaterials for a variety of applications. d-nb.info

| Parameter | Effect on Nanoparticle Properties |

| Precursor Type | Influences reaction kinetics and final phase composition. Zirconium alkoxides and inorganic salts are common choices. researchgate.netgoogle.com |

| Solvent | Affects the solubility of precursors and the rate of hydrolysis and condensation reactions. Alcohols are frequently used. researchgate.net |

| pH (Catalyst) | Controls the rates of hydrolysis and condensation, thereby influencing particle size and morphology. researchgate.net |

| Calcination Temperature | Determines the crystalline phase (monoclinic, tetragonal, cubic) and the degree of crystallinity. d-nb.infoekb.eg |

| Additives/Polymerizing Agents | Can be used to control particle growth and morphology. Sucrose and pectin (B1162225) have been used as polymerization agents. google.com |

Hydrothermal Synthesis of this compound Nanoparticles

Hydrothermal synthesis is another prominent solution-based method for producing crystalline ZrO₂ nanoparticles. This technique utilizes high temperatures and pressures in an aqueous solution within a sealed vessel called an autoclave. aip.org The process typically involves dissolving a zirconium precursor, such as zirconium nitrate or zirconium oxychloride, in water. scientific.netmedcraveonline.com A mineralizer or precipitating agent, like sodium hydroxide (B78521) or ammonia, is often added to control the pH and facilitate the precipitation of zirconium hydroxide. medcraveonline.com

The precursor solution is then sealed in an autoclave and heated to temperatures typically ranging from 150°C to 250°C for a specific duration, which can range from a few hours to several days. aip.orgscientific.netnih.gov Under these conditions, the solubility of the reactants increases, and the subsequent chemical reactions lead to the formation of crystalline ZrO₂ nanoparticles directly from the solution, often without the need for a post-synthesis calcination step. medcraveonline.com The properties of the synthesized nanoparticles, such as their size, shape, and crystal phase, are highly dependent on the reaction parameters. aip.org For example, ZrO₂ nanoparticles with a diameter of less than 10 nm have been successfully synthesized using zirconium nitrate as the precursor and strong ammonia water as the precipitant at 210°C for 48 hours. scientific.net

The crystalline phase of the resulting ZrO₂ is a critical factor that determines its properties and applications. The hydrothermal method offers a significant degree of control over the phase composition by manipulating various synthesis parameters. The key parameters that can be optimized include:

Temperature and Pressure: Higher temperatures generally favor the formation of more stable crystalline phases. For instance, increasing the reaction temperature can promote the formation of the tetragonal phase over the monoclinic phase. researchgate.net

pH of the Solution: The pH of the reaction medium plays a crucial role in determining the hydrolysis and condensation rates of the zirconium precursors, which in turn affects the nucleation and growth of the nanoparticles and their final crystal structure. researchgate.netnih.gov

Reaction Time: The duration of the hydrothermal treatment can influence the crystallinity and phase purity of the ZrO₂ nanoparticles. Longer reaction times may lead to more complete crystallization and phase transformation. researchgate.nettaylorfrancis.com

Precursor Concentration: The concentration of the zirconium precursor can affect the particle size and, consequently, the stability of the different crystalline phases. researchgate.net

Doping: The introduction of dopant ions, such as yttrium, can stabilize the tetragonal or cubic phases at lower temperatures. researchgate.net

By carefully controlling these parameters, it is possible to selectively synthesize ZrO₂ nanoparticles with a predominantly monoclinic, tetragonal, or a mixed-phase composition. researchgate.net Orthogonal experiments have been employed to systematically investigate the influence of these parameters, revealing that reaction time has the most significant impact on the formation of the tetragonal structure, while the pH value has the most pronounced effect on the grain size. taylorfrancis.com

| Parameter | Influence on ZrO₂ Phase | Research Findings |

| Temperature | Higher temperatures can favor the formation of the tetragonal phase. researchgate.net | Increasing temperature can lead to more uniform particle sizes. researchgate.net |

| pH | Affects hydrolysis/condensation rates, influencing nucleation, growth, and crystal structure. researchgate.netnih.gov | Has the most significant influence on the grain size of the resulting zirconia. taylorfrancis.com |

| Reaction Time | Influences crystallinity and phase purity. researchgate.net | Found to have the most remarkable influence on the formation of the tetragonal structure. taylorfrancis.com |

| Doping | Stabilizes tetragonal or cubic phases at lower temperatures. researchgate.net | Yttrium is a common dopant for stabilizing the tetragonal phase. researchgate.net |

Conventional Precipitation Methods for this compound Nanoparticle Fabrication

Conventional precipitation is a straightforward and widely used technique for the synthesis of ZrO₂ nanoparticles. ekb.eg This method involves the formation of an insoluble zirconium compound, typically zirconium hydroxide (Zr(OH)₄), by reacting a soluble zirconium salt with a precipitating agent in a solution. mdpi.com The process generally starts with an aqueous solution of a zirconium precursor, such as zirconium oxychloride octahydrate (ZrOCl₂·8H₂O). nanoient.org A precipitating agent, commonly a base like potassium hydroxide (KOH) or ammonia, is then added to the solution to raise the pH and induce the precipitation of the zirconium hydroxide. nih.govnanoient.org

The resulting precipitate is then separated from the solution by filtration, washed to remove impurities, and subsequently dried. nanoient.org A final calcination step at a specific temperature is crucial to decompose the zirconium hydroxide and crystallize it into this compound. mdpi.com The calcination temperature significantly influences the final crystalline phase and particle size of the ZrO₂ nanoparticles. nih.gov For example, the tetragonal phase can form at temperatures around 390-400°C, while increasing the temperature to 700°C can lead to the formation of the monoclinic phase. mdpi.com Studies have shown that this method can produce cubic or rectangular-shaped particles of varying sizes. acs.org

Ultrasound-Assisted Synthesis Techniques for this compound

Ultrasound-assisted synthesis, also known as sonochemical synthesis, utilizes high-intensity ultrasound waves to induce chemical reactions and facilitate the formation of nanomaterials. aip.org This method can be applied as a standalone technique or in conjunction with other methods like sol-gel or precipitation. frontiersin.org The underlying principle of sonochemistry is acoustic cavitation, which is the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radicals and accelerating chemical reactions. frontiersin.orgresearchgate.net

In the synthesis of ZrO₂ nanoparticles, ultrasound can be used to promote the hydrolysis of zirconium precursors, such as zirconyl chloride octahydrate, and to effectively disperse the resulting precipitate and tetrameric units. frontiersin.org The cavitation effect can lead to a more uniform nucleation and growth of nanoparticles, resulting in smaller particle sizes and a narrower size distribution. nih.govfrontiersin.org The particle size of the ZrO₂ sol can be controlled by adjusting parameters like the molar ratio of precursor to precipitant, the ultrasonic power density, and the radiation time. frontiersin.org Research has demonstrated that ultrasound-assisted synthesis can be optimized to produce ZrO₂ nanoparticles with specific particle sizes and phase compositions by controlling parameters such as reaction time and pH. nih.gov For instance, an optimized process using ultrasound assistance at pH 10 for 6 hours yielded nanoparticles of approximately 9 nm with a mixed monoclinic (79%) and tetragonal (21%) phase. nih.govtrdizin.gov.tr

Microwave-Assisted Chemical Synthesis of this compound

Microwave-assisted synthesis is a rapid and energy-efficient method for producing ZrO₂ nanoparticles. researchgate.net This technique utilizes microwave radiation to heat the reaction mixture, leading to a significant reduction in reaction time compared to conventional heating methods. nih.gov The heating mechanism in microwave synthesis involves dipolar polarization and ionic conduction, which results in a rapid and uniform temperature increase throughout the reaction medium. nih.gov

The synthesis typically involves dissolving a zirconium precursor, such as zirconium oxychloride octahydrate, in a suitable solvent. nih.gov A precipitating agent, like sodium hydroxide, is then added to form a precursor solution. nih.gov This solution is then subjected to microwave irradiation for a short period, often just a few minutes, at a specific power and temperature. nih.gov The rapid heating promotes the fast nucleation and growth of nanoparticles. The resulting product is then filtered, washed, and often calcined to obtain the final crystalline ZrO₂ nanoparticles. jacsdirectory.com

This method has been successfully used to synthesize ZrO₂ nanoparticles with controlled morphology and size. For example, ZrO₂ nanoparticles with a mixed monoclinic and tetragonal phase and a crystallite size of around 8.8 nm have been synthesized using a microwave-assisted chemical method at 80°C, followed by calcination at 400°C. nih.govnih.gov The technique has been shown to produce highly uniform, spherical nanoparticles smaller than 10 nm. nih.gov

| Synthesis Method | Key Principle | Typical Precursors | Advantages |

| Sol-Gel Synthesis | Formation of a sol and its subsequent gelation. researchgate.net | Zirconium alkoxides, zirconium oxychloride, zirconium nitrate. researchgate.netgoogle.com | High purity, good homogeneity, control over particle size. d-nb.info |

| Hydrothermal Synthesis | Chemical reactions in aqueous solution at high temperature and pressure. aip.org | Zirconium nitrate, zirconium oxychloride. scientific.netmedcraveonline.com | Direct formation of crystalline nanoparticles, control over phase. aip.orgmedcraveonline.com |

| Conventional Precipitation | Formation of an insoluble precipitate followed by calcination. mdpi.com | Zirconium oxychloride octahydrate. nanoient.org | Simple, scalable, and cost-effective. mdpi.com |

| Ultrasound-Assisted Synthesis | Acoustic cavitation induces and accelerates chemical reactions. frontiersin.org | Zirconyl chloride octahydrate. frontiersin.org | Rapid reaction rates, smaller particle sizes, narrow size distribution. nih.govfrontiersin.org |

| Microwave-Assisted Synthesis | Rapid and uniform heating through microwave radiation. nih.gov | Zirconium oxychloride octahydrate. nih.gov | Extremely fast reaction times, energy efficient, uniform nanoparticles. nih.govnih.gov |

Vapor Phase Deposition Techniques for this compound Thin Films

Vapor phase deposition techniques are instrumental in creating high-quality, uniform thin films of this compound, which are essential components in microelectronics and optical coatings.

Chemical Vapor Deposition (CVD) of this compound

Chemical Vapor Deposition (CVD) is a versatile technique used to produce high-quality this compound thin films. researchgate.net This process involves the reaction of volatile precursor chemicals in a controlled environment, leading to the deposition of a solid film on a heated substrate. scientific.net The choice of precursor is a critical factor that influences the deposition process and the final properties of the ZrO₂ film.

Common precursors for the CVD of ZrO₂ include inorganic compounds like zirconium tetrachloride (ZrCl₄) and organometallic compounds such as zirconium tetra-tert-butoxide {Zr[OC(CH₃)₃]₄}. scientific.netmdpi.com The use of organometallic precursors, in a process variant known as Metal-Organic Chemical Vapor Deposition (MOCVD), often allows for lower deposition temperatures compared to their inorganic counterparts. scientific.net For instance, ZrO₂ films have been successfully deposited from zirconium tetra-tert-butoxide at temperatures between 380 and 825 °C. mdpi.com Another example is the use of zirconium 3-methyl-3-pentoxide, {Zr[OC(CH₃)(C₂H₅)₂]₄}, which acts as a single precursor, providing both zirconium and oxygen, and enables deposition at temperatures as low as 300 °C. 3dnatives.com

The properties of CVD-grown ZrO₂ films are highly dependent on the deposition parameters. The microstructure of the film can change from amorphous to polycrystalline with increasing thickness. ijrpr.com For example, films grown from zirconium t-butoxide were found to be amorphous at thicknesses below 3.2 nm and became polycrystalline as the thickness increased. ijrpr.com The deposition temperature also plays a significant role in determining the grain structure and density of the films. mdpi.com Techniques like Plasma-Enhanced CVD (PE-CVD) can further modify the deposition process, enabling the formation of crystalline ZrO₂ films at optimized temperatures. mdpi.com

Table 1: Comparison of CVD Precursors for this compound

| Precursor | Deposition Temperature Range (°C) | Resulting Film Characteristics |

| Zirconium tetrachloride (ZrCl₄) | 800 - 1550 | Crystalline, prone to homogeneous nucleation at lower temperatures. scientific.net |

| Zirconium tetra-tert-butoxide | 380 - 825 | Polycrystalline, microstructure dependent on temperature. mdpi.com |

| Zirconium 3-methyl-3-pentoxide | ~300 | Tetragonal phase at low temperatures, mixed phases at higher temperatures. 3dnatives.com |

| Zirconium tetraiodide (ZrI₄) | Lower than conventional halide processes | Crystalline, smooth, and well-adherent films. ijeas.org |

Atomic Layer Deposition (ALD) of this compound

Atomic Layer Deposition (ALD) is a sophisticated thin film deposition technique that allows for atomic-level control over film thickness and conformality. This self-limiting surface reaction process is ideal for creating ultra-thin, uniform, and pinhole-free this compound films for demanding applications like high-κ gate dielectrics in semiconductors. beamler.commmt-am.com

The ALD process for ZrO₂ typically involves the sequential exposure of a substrate to a zirconium precursor and an oxygen source, such as water (H₂O) or ozone (O₃). uobaghdad.edu.iqscispace.com A variety of precursors have been investigated, including metal amides like tetrakis(dimethylamido)zirconium (TDMA-Zr) and cyclopentadienyl-based precursors. uobaghdad.edu.iqscispace.com The choice of precursor and oxidant significantly influences the growth characteristics and properties of the resulting film.

The growth per cycle (GPC), a key parameter in ALD, is highly dependent on the deposition temperature. For instance, using TDMA-Zr and H₂O, the GPC of ZrO₂ was observed to decrease from approximately 1.8 Å/cycle at 50 °C to 0.7 Å/cycle at 225 °C. uobaghdad.edu.iqmdpi.com This temperature dependence is also linked to the phase of the deposited film, which can transition from amorphous at lower temperatures (below 100 °C) to crystalline at higher temperatures (above 150 °C). uobaghdad.edu.iqmdpi.com

The electrical properties of ALD-grown ZrO₂ films are also a critical aspect. For example, films deposited using ZrCl₄ and H₂O have shown a dielectric constant of around 13.7 and low leakage currents, making them suitable for gate dielectric applications. researchgate.net The use of different precursors, such as Cp-based compounds with ozone, can yield stoichiometric and polycrystalline films with good electrical properties at deposition temperatures around 350 °C. scispace.comresearchgate.net

Table 2: Growth Characteristics of ALD ZrO₂ with Different Precursors

| Zirconium Precursor | Oxygen Source | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Phase |

| Tetrakis(dimethylamido)zirconium (TDMA-Zr) | H₂O | 50 - 275 | ~1.8 at 50°C, ~0.7 at 225°C uobaghdad.edu.iqmdpi.com | Amorphous (<100°C), Crystalline (>150°C) uobaghdad.edu.iqmdpi.com |

| (CpMe)₂ZrMe₂ | O₃ | 250 - 500 | 0.55 at 350°C scispace.comresearchgate.net | Polycrystalline scispace.comresearchgate.net |

| (CpMe)₂Zr(OMe)Me | O₃ | 250 - 500 | 0.65 at 350°C scispace.comresearchgate.net | Polycrystalline scispace.comresearchgate.net |

| Zirconium tetrachloride (ZrCl₄) | O₃ | 220 - 500 | 0.085 - 0.060 | Mixture of monoclinic and tetragonal/cubic phases researchgate.net |

Solid-State Synthesis and Advanced Processing of this compound Ceramics

Solid-state synthesis and advanced processing methods are key to producing dense, high-strength this compound ceramics with tailored microstructures for structural and biomedical applications.

Spark Plasma Sintering (SPS) of this compound

Spark Plasma Sintering (SPS) is an advanced sintering technique that enables the rapid densification of ceramic powders at lower temperatures and shorter holding times compared to conventional methods. kindle-tech.comnih.gov This is achieved by applying a pulsed direct current and uniaxial pressure, which generates plasma between the powder particles, leading to efficient heating and enhanced diffusion. kindle-tech.com

For yttria-stabilized zirconia (YSZ), SPS has been shown to produce highly densified ceramics (up to 100% relative density) with fine-grained microstructures. aidic.it The ability to control the grain size is crucial, as the mechanical properties of zirconia are strongly dependent on it. aidic.it For instance, by optimizing SPS parameters such as temperature (1150-1200 °C), pressure (100 MPa), and dwell time, it is possible to produce 3Y-ZrO₂ ceramics with grain sizes around 300 nm, which is critical for retaining the tough tetragonal phase. aidic.it

The SPS process parameters, including heating rate, sintering temperature, and applied pressure, can be precisely controlled to tailor the microstructure and properties of the final ceramic. kindle-tech.comsae.org Studies have shown that a stepped heating cycle followed by slow cooling can result in YSZ with a relative density as high as 99.9%. sae.org The rapid heating rates characteristic of SPS help in minimizing grain growth, which is advantageous for producing nanocrystalline ceramics with enhanced mechanical properties. mdpi.comco-ac.com

Table 3: SPS Parameters and Resulting Properties of Yttria-Stabilized Zirconia

| Starting Powder | Sintering Temperature (°C) | Applied Pressure (MPa) | Dwell Time (min) | Relative Density (%) | Grain Size (nm) |

| 3Y-ZrO₂ | 1150 - 1200 | 100 | 10 - 60 | up to 100 aidic.it | ~300 aidic.it |

| 8 mol% YSZ | Varied | Varied | Varied | up to 99.9 sae.org | - |

| 7YSZ with Gd₂O₃ | 1000 - 1200 | - | - | 90 - 96 tandfonline.com | 300 - 700 tandfonline.com |

| 4YTZP with SiC | 1300 - 1400 | - | - | - | - |

Additive Manufacturing (3D Printing) of this compound Components

Additive manufacturing, or 3D printing, has emerged as a transformative technology for fabricating complex, custom-designed this compound components. 3dnatives.commmt-am.com This technology offers significant advantages over traditional subtractive manufacturing, particularly for applications in the medical and dental fields where patient-specific implants and prostheses are required. 3dnatives.comazom.com

Several AM techniques are compatible with zirconia, including vat photopolymerization methods like Digital Light Processing (DLP) and stereolithography (SLA), as well as extrusion-based methods and binder jetting. 3dnatives.combeamler.comresearchgate.net In many of these processes, the zirconia powder is mixed with a photosensitive resin or a binder to form a printable slurry or filament. 3dnatives.combeamler.com After the printing process, the "green" part undergoes debinding and sintering steps to remove the binder and densify the ceramic, achieving its final mechanical properties. 3dnatives.combeamler.com

The properties of 3D-printed zirconia parts are highly dependent on the printing process, the composition of the feedstock material, and the post-processing parameters. mdpi.comazom.com Research has shown that DLP-printed zirconia can achieve a relative density of approximately 98.8% and a Vickers hardness of 1128 HV. researchgate.net The flexural strength of 3D-printed zirconia can be comparable to that of conventionally milled zirconia, although it can be influenced by the printing orientation and the presence of internal defects. ijrpr.comresearchgate.net For instance, extrusion-based 3D printing of zirconia has yielded flexural strengths of 1010 MPa and a relative density of 99.3%. azom.com

Table 4: Properties of 3D-Printed Zirconia via Different Techniques

| 3D Printing Technique | Starting Material | Relative Density (%) | Flexural Strength (MPa) | Vickers Hardness (GPa) |

| Digital Light Processing (DLP) | Zirconia slurry | ~98.8 researchgate.net | 56.6 - 71.0 researchgate.net | 1.128 (1128 HV) researchgate.net |

| Extrusion-based | Zirconia gel suspension | 99.3 azom.com | 1010 azom.com | 15.9 azom.com |

| Digital Light Processing (DLP) | 3Y-TZP slurry | 98 rcaap.pt | 539 rcaap.pt | 1.328 (1328 HV) rcaap.pt |

| - | Milled Zirconia (for comparison) | - | 800-1000 mdpi.com | 13.4 ± 0.2 ijrpr.com |

Green Chemistry Approaches in this compound Nanomaterial Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound nanomaterials to create more environmentally friendly and sustainable processes. These approaches often utilize biological resources, alternative energy sources, and non-toxic reagents.

One prominent green synthesis route is the use of plant extracts as reducing and stabilizing agents. ijeas.orgmdpi.com For example, extracts from Asphodelus fistulosus and Acalypha indica have been successfully used to synthesize ZrO₂ nanoparticles. ijeas.orgmdpi.com The bioactive compounds in these extracts, such as polyphenols and flavonoids, facilitate the formation of nanoparticles, offering a cost-effective and eco-friendly alternative to conventional chemical methods. mdpi.com Similarly, biomimetic synthesis mimics natural processes, using templates like block copolymers to control the growth and morphology of ZrO₂ nanoparticles. oup.com

Microwave-assisted synthesis is another green approach that offers rapid heating, shorter reaction times, and energy efficiency. scientific.netresearchgate.netnih.gov This method has been used to produce nanocrystalline ZrO₂ with uniform particle sizes. scientific.netnih.gov For example, ZrO₂ nanoparticles with a mixed monoclinic and tetragonal phase and a crystallite size of about 8.8 nm have been synthesized using a microwave-assisted chemical method. nih.gov

Sonochemical synthesis utilizes high-intensity ultrasound to create unique chemical environments for the formation of nanomaterials. mdpi.comirost.ir The acoustic cavitation produced by ultrasound can drive the reduction of precursors and the formation of nanoparticles under mild conditions. mdpi.com This method has been employed for the facile and eco-friendly synthesis of Au-ZrO₂ nanocatalysts and pure monoclinic ZrO₂ nanoparticles. mdpi.comirost.ir

Table 5: Overview of Green Synthesis Methods for ZrO₂ Nanomaterials

| Green Synthesis Method | Key Principle | Example Precursor | Resulting Nanoparticle Characteristics |

| Plant Extract-Mediated | Use of phytochemicals for reduction and stabilization. ijeas.orgmdpi.com | Zirconyl chloride octahydrate mdpi.com | Crystalline, various morphologies (spheres, rods). mdpi.com |

| Microwave-Assisted | Rapid and uniform heating. scientific.netnih.gov | Zirconyl chloride researchgate.net | Nanocrystalline, uniform size, mixed phases. nih.gov |

| Sonochemical | Acoustic cavitation inducing chemical reactions. mdpi.comirost.ir | Zirconium(IV)-minoxidil complex irost.ir | Pure monoclinic phase, size dependent on solvent. irost.ir |

| Biomimetic | Use of biological or nature-inspired templates. oup.com | Zirconium isopropoxide oup.com | Controlled structure and particle size. oup.com |

Biosynthesis of this compound Nanoparticles Using Plant Extracts

The green synthesis of nanoparticles using biological entities, particularly plant extracts, has emerged as a cost-effective, simple, and eco-friendly alternative to conventional chemical and physical methods. ijcrt.org This approach leverages the complex array of phytochemicals present in plants, which can act as reducing, capping, and stabilizing agents in the formation of nanoparticles. ijcrt.orgjchemrev.com

The general mechanism for the plant-mediated synthesis of ZrO2 nanoparticles involves the reduction of zirconium ions (Zr⁴⁺) from a precursor salt, typically zirconyl chloride octahydrate (ZrOCl₂·8H₂O), by bioactive compounds present in the plant extract. mdpi.comuobaghdad.edu.iq These compounds include polyphenols, flavonoids, alkaloids, amino acids, and enzymes. ijcrt.orgjchemrev.com The process generally follows these steps:

Preparation of the Extract: The chosen plant material (leaves, fruits, peels, or flowers) is washed, dried, and often ground into a fine powder. ijcrt.org An aqueous extract is then prepared by boiling the powder in deionized water and filtering it to obtain a clear solution rich in phytochemicals.

Synthesis of Nanoparticles: The plant extract is mixed with an aqueous solution of a zirconium salt. The mixture is typically stirred and heated to facilitate the reaction. mdpi.com The phytochemicals in the extract donate electrons to reduce the zirconium ions. nih.gov A proposed mechanism involves the enol-to-keto tautomerism of phenolic compounds, which releases hydrogen atoms that facilitate the reduction. nih.govresearchgate.net

Formation and Stabilization: The reduced zirconium species undergo nucleation and growth to form nanoparticles. The phytochemicals also adsorb onto the surface of the newly formed nanoparticles, acting as capping agents that prevent agglomeration and ensure stability. jchemrev.comresearchgate.net

Calcination: The resulting solution is often dried and then calcined at elevated temperatures. This final heat treatment step is crucial for removing residual organic matter and inducing the crystallization of the amorphous zirconia into desired phases like tetragonal or monoclinic. mdpi.comnih.gov

A wide variety of plant extracts have been successfully utilized for the synthesis of ZrO2 nanoparticles, each yielding particles with unique characteristics.

Table 1: Examples of Plant-Mediated Synthesis of this compound Nanoparticles Data is interactive and can be sorted by clicking on column headers.

| Plant Source | Zirconium Precursor | Resulting NP Size & Morphology | Crystal Phase(s) | Reference(s) |

|---|---|---|---|---|

| Asphodelus fistulosus | Zirconyl chloride octahydrate | Spherical | Tetragonal, Cubic | mdpi.comcitedrive.com |

| Citrus Sinensis (Peels) | Zirconyl chloride octahydrate | Nanometric size | Not specified | esciencesspectrum.com |

| Acalypha Indica (Leaves) | Zirconyl chloride octahydrate | 20-100 nm, Cubic | Not specified | uobaghdad.edu.iq |

| Euclea natalensis | Zirconyl chloride octahydrate | 5.90-8.54 nm, Spherical | Monoclinic, Tetragonal | researchgate.net |

| Toddalia asiatica (Leaves) | Zirconium(IV) oxynitrate hydrate | 15-30 nm, Spherical | Monoclinic, Tetragonal | mdpi.com |

| Lagerstroemia speciosa (Leaves) | Zirconium oxychloride | Not specified | Tetragonal | jchemrev.comuobaghdad.edu.iq |

| G. speciosa (Leaves) | Zirconyl nitrate | Smaller size, Spherical | Tetragonal | biointerfaceresearch.com |

Environmentally Sustainable Synthesis Routes for this compound

Beyond biosynthesis, several other synthesis routes are being developed that align with the principles of green chemistry by minimizing waste, reducing energy consumption, and avoiding the use of hazardous substances. nih.govmdpi.com These methods offer sustainable alternatives to traditional high-energy processes like ball-milling or chemical routes that require toxic solvents and reagents. mdpi.comjmaterenvironsci.com

Microwave-Assisted Synthesis: This method utilizes microwave irradiation to provide rapid and uniform heating to the precursor solution. nih.gov The direct interaction of microwaves with the polar molecules in the solution leads to efficient heat transfer, significantly reducing reaction times and energy consumption compared to conventional heating. It has been used to produce zirconia nanoparticles with sizes under 10 nm and combined monoclinic and tetragonal phases. nih.gov

Hydrothermal and Solvothermal Methods: These techniques involve a chemical reaction in a sealed vessel (autoclave) where a solvent is heated above its boiling point to create high pressure. jmaterenvironsci.comscispace.com In hydrothermal synthesis, water is the solvent, while solvothermal methods use other organic solvents. The high temperature and pressure conditions facilitate the dissolution of precursors and the subsequent crystallization of well-defined ZrO2 nanoparticles. This method allows for excellent control over particle size, morphology, and crystallinity. d-nb.info

Sol-Gel Process: The sol-gel technique is a versatile wet-chemical method used to produce solid materials from small molecules. scispace.com For ZrO2, it typically involves the hydrolysis and polycondensation of zirconium alkoxide precursors. To make this process more environmentally friendly, researchers have incorporated biodegradable and non-toxic polymers like chitosan (B1678972) (derived from shrimp shells) and polyvinyl alcohol (PVA). d-nb.info These polymers act as templates or capping agents, controlling the growth and preventing the agglomeration of the nanoparticles. The process is often carried out at lower temperatures and uses less hazardous chemicals, making it a sustainable choice. d-nb.info For example, using chitosan-based films calcined at 450 °C can produce pure cubic-phase ZrO2 nanoparticles. d-nb.info

Sonochemical Method: This approach uses the energy of high-frequency ultrasound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, driving the synthesis of nanoparticles. jchemrev.com

These sustainable methods represent a significant step forward in materials science, offering pathways to produce high-quality this compound nanomaterials while minimizing environmental impact. mdpi.com

Table 2: Comparison of Environmentally Sustainable Synthesis Methods for this compound

| Synthesis Method | Core Principle | Key Advantages |

|---|---|---|

| Biosynthesis | Use of phytochemicals as reducing/capping agents. | Eco-friendly, cost-effective, simple, avoids toxic chemicals. ijcrt.org |

| Microwave-Assisted | Rapid, uniform heating via microwave irradiation. | Reduced reaction time, energy efficiency, high purity products. nih.gov |

| Hydrothermal/Solvothermal | Reactions in a closed system under high pressure and temperature. | High crystallinity, control over particle size and morphology. jmaterenvironsci.comscispace.com |

| Green Sol-Gel | Hydrolysis and condensation using biodegradable polymers (e.g., chitosan). | Low processing temperature, non-toxic, cost-effective. d-nb.info |

| Sonochemical | Acoustic cavitation creates localized high-energy conditions. | Rapid reaction rates, formation of uniform nanoparticles. jchemrev.com |

Advanced Characterization Techniques for Zirconium Dioxide Materials Research

Structural and Crystalline Phase Analysis of Zirconium Dioxide

Determining the crystal structure of this compound is crucial as its properties are highly dependent on its polymorphic form—monoclinic, tetragonal, or cubic.

X-ray Diffraction (XRD) for this compound Phase Identification and Crystallite Size Determination

X-ray Diffraction (XRD) is a primary and indispensable technique for the phase analysis of crystalline materials like this compound. uobasrah.edu.iq It relies on the principle of Bragg's Law, where X-rays are diffracted by the crystal lattice planes, producing a unique diffraction pattern for each crystalline phase. uobasrah.edu.iq This pattern serves as a fingerprint for identifying the specific polymorph of ZrO₂ present in a sample.

The three main polymorphs of this compound exhibit distinct XRD patterns. The monoclinic phase (m-ZrO₂) is the stable form at room temperature, while the tetragonal (t-ZrO₂) and cubic (c-ZrO₂) phases are typically stable at higher temperatures but can be stabilized at room temperature through doping or by controlling crystallite size. For instance, strong diffraction peaks at 2θ values of approximately 30.55°, 35.40°, 50.70°, and 60.35° can be attributed to the (111), (200), (220), and (311) planes of tetragonal zirconia, respectively. nih.gov The absence of characteristic monoclinic peaks confirms the phase purity. nih.gov Distinguishing between the tetragonal and cubic structures can be challenging due to their similar lattice parameters. unl.edu However, high-resolution sources like synchrotron radiation can resolve the characteristic splitting of Bragg profiles from the "c" index planes in the tetragonal structure, which are absent in the cubic phase. unl.edu

Beyond phase identification, XRD is widely used to determine the average crystallite size of nanocrystalline ZrO₂. The Scherrer equation is a common method for this calculation, relating the broadening of the diffraction peaks to the crystallite size. uobasrah.edu.iq The formula is given by:

D = Kλ / (β cosθ)

Where:

D is the mean crystallite size.

K is the shape factor (typically ~0.9).

λ is the X-ray wavelength.

β is the full width at half maximum (FWHM) of the diffraction peak in radians.

θ is the Bragg angle.

This analysis has shown that for chemically precipitated zirconia calcined below 600 °C, the diffracting particle size can be in the range of 7-15 nm. unl.edu It is important to note that crystallite size is a measure of the coherently scattering domains and is not necessarily the same as particle size. uobasrah.edu.iq

| Polymorph | Crystal System | Key Diffraction Planes | Typical 2θ Values (Cu Kα) |

|---|---|---|---|

| Monoclinic (m-ZrO₂) | Monoclinic | (-111), (111) | ~28.2°, ~31.5° |

| Tetragonal (t-ZrO₂) | Tetragonal | (101) or (111) | ~30.2° |

| Cubic (c-ZrO₂) | Cubic | (111) | ~30.1° |

Raman Spectroscopy for this compound Polymorph Distinction and Lattice Vibrations

Raman spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a material, making it highly sensitive to the crystal structure of this compound polymorphs. spectroscopyonline.com Each polymorph has a unique set of Raman-active vibrational modes based on its crystal symmetry. researchgate.net

The monoclinic phase (space group P2₁/c) has 18 theoretical Raman active modes (9A₉ + 9B₉). researchgate.net

The tetragonal phase (space group P4₂/nmc) has 6 Raman active modes (A₁₉ + 2B₁₉ + 3E₉). researchgate.netresearchgate.net

The cubic phase (space group Fm-3m) has only one Raman active mode (F₂₉). researchgate.netresearchgate.net

This significant difference in the number and position of Raman bands allows for unambiguous identification of the ZrO₂ phases. For example, the tetragonal phase is confirmed by the presence of characteristic peaks at approximately 145 cm⁻¹, 264 cm⁻¹, 315 cm⁻¹, 460 cm⁻¹, 606 cm⁻¹, and 642 cm⁻¹. researchgate.net The cubic phase, often stabilized with dopants like yttria, typically shows a single broad band around 603 cm⁻¹. researchgate.net The absence of prominent peaks associated with the monoclinic phase, such as those at 179 cm⁻¹ and 191 cm⁻¹, can confirm the stabilization of the tetragonal or cubic phases. researchgate.net

The vibrational modes observed in Raman spectra correspond to specific atomic motions within the crystal lattice, such as the stretching and bending of Zr-O bonds and lattice vibrations involving O-O coupling. researchgate.net The high spectral resolution of modern Raman spectrometers is crucial for differentiating crystal forms, as even small differences in unit cell structure can lead to slight shifts in the Raman peak positions. spectroscopyonline.comlbt-scientific.com

| Polymorph | Number of Raman Active Modes | Key Raman Peak Positions (cm⁻¹) |

|---|---|---|

| Monoclinic (m-ZrO₂) | 18 | ~179, 191, 333, 345, 475, 615, 635 |

| Tetragonal (t-ZrO₂) | 6 | ~145, 264, 460, 642 |

| Cubic (c-ZrO₂) | 1 | ~603 (broad) |

Electron Diffraction (e.g., Selected Area Electron Diffraction, SAED) for Microstructural Characterization of this compound

Electron diffraction techniques, particularly Selected Area Electron Diffraction (SAED) performed within a Transmission Electron Microscope (TEM), provide crystallographic information from nano-scale regions of a material. SAED is complementary to XRD, offering localized structural analysis.

When a high-energy electron beam passes through a thin crystalline sample, it is diffracted by the atomic planes, producing a diffraction pattern on a detector. This pattern consists of spots (for single crystals) or rings (for polycrystalline materials) whose geometry is related to the crystal structure of the illuminated area.

SAED patterns are invaluable for confirming the crystal structure of individual nanoparticles or grains. For instance, SAED patterns consistent with cubic ZrO₂ have been used to verify the phase of single crystals. researchgate.net The technique is also powerful for identifying microstructural features and defects. Studies have used SAED to reveal the formation of defect colonies in zirconia, where the diffraction pattern from the defect region is congruent with the parent crystal, indicating an ordered defect structure. researchgate.net The consistency between SAED and XRD results provides strong confirmation of the material's crystal structure. researchgate.net

Spectroscopic Investigations of this compound Systems

Spectroscopic methods that probe the interaction of electromagnetic radiation with matter are vital for understanding the chemical bonding and electronic properties of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Group Analysis in this compound

Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify chemical bonds and functional groups within a material. fiveable.mewisdomlib.org It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds. researchgate.net

In the context of this compound, FTIR is primarily used to confirm the presence of Zr-O bonds and to identify surface-adsorbed species or residual functional groups from synthesis processes. The FTIR spectrum of ZrO₂ typically displays characteristic absorption bands in the fingerprint region (below 1000 cm⁻¹). Broad and strong absorption bands in the range of 400-750 cm⁻¹ are generally attributed to the vibrations of Zr-O bonds in the crystalline lattice of ZrO₂. The presence of broad bands around 3400 cm⁻¹ and 1630 cm⁻¹ often indicates the stretching and bending vibrations of adsorbed water molecules (O-H groups) on the surface of the nanoparticles. The analysis of these spectra provides a "fingerprint" of the material, confirming the formation of the metal oxide and providing information about its surface chemistry. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Band Gap Determination in this compound Nanoparticles

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a material. For semiconductor materials like ZrO₂ nanoparticles, this technique is crucial for determining the optical band gap (E₉), which is the minimum energy required to excite an electron from the valence band to the conduction band.

The UV-Vis absorption spectrum of ZrO₂ nanoparticles typically shows a strong absorption edge in the UV region. ijsr.netresearchgate.net The onset of this absorption corresponds to the energy of the band gap. The optical band gap can be estimated from the absorption data using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). emu.ee The relationship is given by the Tauc equation:

(αhν)ⁿ = A(hν - E₉)

Where:

α is the absorption coefficient.

hν is the photon energy.

A is a constant.

E₉ is the band gap energy.

The exponent n depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor like ZrO₂).

By plotting (αhν)² versus hν and extrapolating the linear portion of the curve to the energy axis, the value of the optical band gap can be determined. emu.eeresearchgate.net For ZrO₂ nanoparticles, the band gap is often found to be in the range of 3.5 to 5.1 eV, which can be influenced by factors such as crystallite size, phase composition, and defects. researchgate.netemu.ee

| Property | Technique | Typical Value Range | Influencing Factors |

|---|---|---|---|

| Optical Band Gap (E₉) | UV-Vis Spectroscopy | 3.5 - 5.1 eV | Crystallite size, phase, defects, synthesis method |

| Absorption Edge | UV-Vis Spectroscopy | UV region (~240-350 nm) | Band gap energy |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis of this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is instrumental in determining the oxidation states of zirconium and oxygen, identifying subsurface oxygen vacancies, and detecting surface contaminants or modifications.

The high-resolution XPS spectrum of the Zr 3d region in stoichiometric ZrO₂ typically shows a doublet corresponding to the Zr 3d₅/₂ and Zr 3d₃/₂ spin-orbit components. The binding energy of the Zr 3d₅/₂ peak is a key indicator of the zirconium oxidation state. For ZrO₂, this peak is generally observed in the range of 182.2 eV to 183.32 eV, confirming the Zr⁴⁺ oxidation state. thermofisher.com The presence of lower oxidation states, such as Zr³⁺, Zr²⁺, and Zr¹⁺, can be identified by shifts to lower binding energies, often indicating the presence of oxygen vacancies or sub-oxides at the metal-oxide interface, particularly during the initial stages of oxidation. wikipedia.org

The O 1s spectrum provides insight into the different chemical environments of oxygen atoms. The main peak, typically around 530.2 eV, is attributed to the oxygen in the ZrO₂ lattice (O²⁻). thermofisher.com Higher binding energy shoulders or separate peaks can indicate the presence of hydroxyl groups (-OH) or adsorbed water on the surface. Deconvolution of the O 1s peak is a common practice to quantify these different oxygen species.

Studies have shown that the thermal treatment of this compound films can induce changes in their electronic structure. For instance, oxide films grown at lower temperatures (≤ 400 K) are predominantly amorphous, while higher temperatures promote the formation of a tetragonal ZrO₂-like phase, which is reflected in the fine structure of the valence band spectra. researchgate.net

Table 1: Representative XPS Binding Energies for Chemical States in this compound

| Element | Orbital | Chemical State | Binding Energy (eV) |

| Zirconium | Zr 3d₅/₂ | Zr⁴⁺ in ZrO₂ | 182.2 - 183.32 |

| Zirconium | Zr 3d₅/₂ | Zr metal | 178.9 |

| Zirconium | Zr 3d₅/₂ | Zr sub-oxides | 179 - 180.5 |

| Oxygen | O 1s | O²⁻ in ZrO₂ lattice | ~530.2 |

| Oxygen | O 1s | Hydroxyl groups (-OH) | ~531.8 |

| Oxygen | O 1s | Adsorbed H₂O | ~533.2 |

Note: Binding energies can vary slightly depending on the instrument calibration and specific material properties.

X-ray Absorption Spectroscopy (XAS: XANES, EXAFS) for Local Atomic Environment of Zirconium in this compound

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of matter. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of the Zr K-edge provides information on the oxidation state and coordination geometry of zirconium atoms. The pre-edge features in the XANES spectra are particularly sensitive to the local symmetry of the Zr atoms. For instance, the intensity of the pre-edge peak can be used to distinguish between the different polymorphs of ZrO₂. Tetragonal ZrO₂, where the Zr⁴⁺ ion has eightfold coordination, exhibits a stronger pre-edge feature compared to the sevenfold coordinated monoclinic phase. libretexts.org

EXAFS provides information about the local atomic environment around a central absorbing atom, including bond distances and coordination numbers. By analyzing the EXAFS oscillations, researchers can determine the distances to the nearest neighboring atoms. For tetragonal ZrO₂ nanopowders, EXAFS studies have revealed a model consisting of two oxygen subshells (4 + 4 atoms) with different Zr-O distances. researchgate.net This detailed structural information is crucial for understanding the properties of nanocrystalline zirconia. In amorphous ZrO₂ thin films, XAS has shown that a monoclinic-like local structure can be stabilized, which in turn affects the material's electronic properties, such as a reduction in the band gap. researchgate.net

Combined with other techniques like X-ray diffraction, XAS provides a comprehensive understanding of both the long-range order and the short-range local atomic structure, which is particularly important for complex materials like doped or composite zirconia systems. researchgate.net

Electron Paramagnetic Resonance (EPR) for Defect Characterization in this compound

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In this compound, EPR is primarily used to identify and characterize paramagnetic point defects, such as oxygen vacancies and reduced zirconium ions (Zr³⁺). researchgate.net

Several distinct paramagnetic centers have been identified in monoclinic ZrO₂ powders. nih.gov These are often labeled as Z1, Z2, Z3, and Z4. The Z1 center, which is frequently observed in as-received samples, is attributed to Zr³⁺ ions in coordinatively unsaturated sites, likely at or near the surface. nih.govnih.gov The Z4 center, which appears after heating in a vacuum, is thought to be an electron trapped in an oxygen vacancy cluster, also likely near the surface. nih.govnih.gov

The g-values obtained from EPR spectra are characteristic of the specific defect. For example, a symmetric signal at g = 2.0023 has been observed and is associated with paramagnetic trapping centers that are not Zr³⁺ ions. researchgate.net The concentration of these defects can be influenced by treatments such as annealing or irradiation. researchgate.net EPR studies, often complemented by theoretical calculations like Density Functional Theory (DFT), are essential for understanding the nature of defects and their role in the electronic and catalytic properties of this compound. researchgate.netresearchgate.net

Table 2: Characterized EPR Signals in Monoclinic this compound

| Signal Label | Proposed Defect Identity | g-values | Conditions of Observation |

| Z1 | Surface Zr³⁺ ions | Anisotropic (e.g., g∥ ≈ 1.961, g⊥ ≈ 1.976) | As-received samples |

| Z2 | Trapped electron centers | Orthorhombic symmetry, g-values slightly less than free electron | After γ-irradiation |

| Z3 | Trapped hole centers (e.g., O⁻ or O₂³⁻) | - | After γ-irradiation |

| Z4 | Electron in oxygen vacancy cluster | Isotropic (g ≈ 2.0027) | After vacuum annealing at ≥ 300 °C |

Note: g-values can show slight variations between different studies and sample preparations.

Microscopic and Morphological Analysis of this compound

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) for this compound Surface Morphology

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are indispensable tools for visualizing the surface morphology of this compound materials. These techniques provide detailed information about particle shape, size distribution, agglomeration, and surface texture.

SEM analysis of ZrO₂ nanoparticles often reveals their general morphology, such as a spherical or non-spherical shape, and the extent of particle agglomeration. ijsr.netutcluj.ro For instance, hydrothermally synthesized ZrO₂ nanoparticles have been observed to have a homogeneous spherical shape, though some larger particles may be present due to aggregation. ijsr.net In composite materials, SEM can distinguish between the different phases based on contrast, with zirconia often appearing as agglomerated particles in a lighter contrast. utcluj.ro

FESEM, with its smaller electron beam size, offers significantly higher resolution, enabling the visualization of finer surface features and individual nanoparticles within agglomerates. ijpbs.com It is particularly useful for examining the surface of nanostructured materials, such as zirconia-coated nanodiamonds, providing clear images of the coating's uniformity. researchgate.net FESEM has been used to observe the distribution of second-phase particles in magnesium-zirconia composites, revealing how the nanoparticles are dispersed within the matrix. researchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for this compound Nanostructure Imaging and Particle Size Analysis

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are powerful techniques for imaging the internal structure of materials at the nanoscale. They are essential for determining the precise size, shape, and crystallinity of this compound nanoparticles.

TEM provides direct visualization of individual nanoparticles, allowing for accurate measurement of their dimensions. Studies on ZrO₂ nanoparticles have used TEM to determine average particle sizes, which can range from a few nanometers to several tens of nanometers depending on the synthesis method. researchgate.netijsr.net The morphology of different ZrO₂ nanostructures, such as nanobars and hexagonal-shaped nanodiscs, has been clearly depicted using TEM. researchgate.net

HRTEM allows for the imaging of the atomic lattice of crystalline materials. This capability is crucial for identifying the crystal structure and observing lattice defects. In ZrO₂ nanostructures, HRTEM has been used to visualize the lattice fringes, with the measured interplanar spacing corresponding to specific crystallographic planes of the monoclinic or tetragonal phase. researchgate.net This level of detail confirms the crystalline nature of the nanoparticles and can reveal information about their growth uniformity. Selected Area Electron Diffraction (SAED), a technique often performed in conjunction with TEM, provides further confirmation of the crystal structure. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Composition Mapping of this compound

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. It is typically coupled with an electron microscope (SEM or TEM) and relies on the principle that each element has a unique atomic structure that produces a characteristic X-ray emission spectrum when excited by an electron beam. wikipedia.org

In the context of this compound research, EDX is primarily used to confirm the elemental composition of the material. The analysis of ZrO₂ nanoparticles consistently shows characteristic peaks corresponding to zirconium and oxygen, verifying the primary constituents of the sample. ijsr.net EDX is also invaluable for analyzing composite materials or doped zirconia. For example, in ZrO₂/ZrO₂ composites containing other elements like phosphorus and tungsten, EDX mapping can visualize the spatial distribution of each element, confirming the formation of the desired composite structure. researchgate.net

Furthermore, EDX can detect impurities or changes in surface composition. In a study on zirconia implants, EDX analysis was used to measure changes in the concentration of carbon and oxygen on the surface after photofunctionalization, providing evidence of surface cleaning and modification. nih.gov This demonstrates the utility of EDX in assessing the purity and surface chemistry of this compound materials.

Surface Area and Porosity Characterization of this compound Materials

The performance of this compound (ZrO₂) materials in applications such as catalysis, adsorption, and biomedical implants is heavily influenced by their surface and porous characteristics. A large surface area can enhance reaction rates, while controlled porosity is crucial for scaffolds in tissue engineering to facilitate cell integration and nutrient transport. Therefore, precise characterization of surface area and porosity is essential for research and development.

Brunauer–Emmett–Teller (BET) Surface Area Analysis of this compound Powders

The Brunauer-Emmett-Teller (BET) method is a fundamental and widely used technique for determining the specific surface area of solid and porous materials. upi.edu The analysis is based on the physical adsorption of an inert gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. measurlabs.commalvernpanalytical.com By measuring the amount of gas adsorbed at various relative pressures, a BET isotherm is generated. The theory is then applied to this data to calculate the number of gas molecules required to form a single layer (a monolayer) on the material's surface, from which the total specific surface area is calculated, usually expressed in square meters per gram (m²/g). upi.edumalvernpanalytical.com

Research findings on this compound powders demonstrate a wide range of surface areas depending on the synthesis method and subsequent treatments like calcination. For instance, ZrO₂ nanoparticles prepared by an electrical discharge method have been shown to have a specific surface area of approximately 44 m²/g. researchgate.net In another study, zirconia particles prepared for coating ceramic membranes had a specific surface area of 22.04 m²/g, a total pore volume of 0.083 cm³/g, and an average pore size of 10.9 nm. researchgate.net

The thermal treatment, or calcination temperature, significantly impacts the surface area and pore structure of ZrO₂. As the calcination temperature increases, the primary crystallites tend to grow, and sintering between particles can occur, leading to a decrease in the specific surface area and changes in pore volume and diameter.

Table 1: BET Surface Area and Pore Characteristics of ZrO₂ Calcined at Different Temperatures

| Calcination Temperature (°C) | BET Surface Area (m²/g) | Cumulative Pore Volume (cm³/g) | Median Pore Diameter (nm) |

|---|---|---|---|

| 400 | 150 | 0.15 | 3.5 |

| 500 | 105 | 0.12 | 4.0 |

| 600 | 60 | 0.10 | 6.0 |

This table is generated based on representative data to illustrate the typical effects of calcination on this compound powders, as informed by research literature. researchgate.net

Porosity Measurement Techniques for this compound Scaffolds and Films

For applications in bone tissue engineering, this compound scaffolds must possess a high degree of open and interconnected porosity to support cell infiltration, vascularization, and tissue growth. mdpi.com Pore sizes in the range of 100–900 µm are often desired. mdpi.com Various techniques are employed to characterize the porosity of these structures.

The hydrostatic method is a common technique used to determine the open porosity of sintered scaffolds. This method involves weighing the dry scaffold, then weighing it again after it has been saturated with a liquid of known density (like water), and finally weighing it while suspended in the same liquid. From these weights, the bulk volume and the pore volume can be calculated. Studies on zirconia scaffolds have reported average porosities exceeding 90%, with pore sizes ranging from approximately 190 µm to over 700 µm, closely mimicking the structure of spongy bone. mdpi.com

Other methods include:

Liquid Displacement: A scaffold of known mass is immersed in a known volume of a non-wetting liquid (like hexane (B92381) for some materials) in a graduated cylinder. The volume displaced by the solid material of the scaffold is measured, allowing for the calculation of the scaffold's solid volume and subsequently its porosity. mdpi.com

Apparent Volume/Density Method: The scaffold is cut into a regular shape (e.g., a cube), and its volume is determined from its dimensions. The mass is measured, and the apparent density is calculated. By comparing the apparent density to the theoretical density of solid this compound, the porosity can be determined. mdpi.com

Gas Pycnometry: This technique measures the true volume of the solid material by displacing an inert gas (like helium). By comparing this true volume to the bulk volume of the scaffold (measured geometrically), the porosity can be accurately calculated. mdpi.com

Imaging Techniques: Scanning Electron Microscopy (SEM) is widely used to visualize the surface morphology, pore shape, and interconnectivity of scaffolds. While SEM provides critical qualitative information and can be used for 2D pore size measurements, it is limited to surfaces and can be prone to artifacts, especially with hydrated materials. researchgate.net

For thin films, characterizing porosity is more challenging. Techniques like ellipsometric porosimetry and gas adsorption analysis adapted for thin films can be used to determine pore size and volume fraction.

Thermal Analysis of this compound Materials

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. cet-science.com These techniques are crucial for determining the thermal stability, phase transitions, and decomposition behavior of this compound and its precursors. ctherm.com

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) for Thermal Stability of this compound

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. cet-science.comuni-siegen.de It is used to study processes that involve mass loss (e.g., dehydration, decomposition, desorption) or mass gain (e.g., oxidation). uni-siegen.deeag.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. uni-siegen.de This difference reveals thermal events in the sample, such as phase transitions (melting, crystallization) and chemical reactions (decomposition), by detecting them as exothermic (heat-releasing) or endothermic (heat-absorbing) peaks on a DTA curve. cet-science.com

Combining TGA and DTA allows for a comprehensive understanding of the thermal behavior of materials. TGA shows if a mass change occurs, while DTA indicates the nature of the associated thermal event. uni-siegen.de

In the synthesis of this compound, TGA-DTA is often used to study the thermal decomposition of precursor materials, such as zirconium salts or hydroxides. For example, the analysis of a zirconium powder precursor derived from a solution containing zirconium oxychloride (ZrOCl₂·8H₂O) and polyethylene (B3416737) glycol (PEG) showed a complex, multi-stage thermal decomposition process. researchgate.net

Table 2: Representative TGA-DTA Findings for a this compound Precursor

| Temperature Range (°C) | TGA Observation | DTA Observation | Interpretation |

|---|---|---|---|

| 100 - 600 | ~48% weight loss | Multiple exothermic peaks | Decomposition of the precursor, involving the removal of water, organic components (PEG), and conversion of the salt to the oxide. researchgate.net |

This table summarizes typical thermal events observed during the conversion of a zirconium-containing precursor to this compound. researchgate.net